

1,3,6-Trimethyluracil CAS number and molecular weight

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Compound of Interest

Compound Name: 1,3,6-Trimethyluracil

Cat. No.: B079590

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1,3,6-Trimethyluracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on **1,3,6-trimethyluracil**, a heterocyclic compound belonging to the pyrimidinedione family. While specific biological data and detailed experimental protocols for this particular molecule are not extensively documented in publicly available scientific literature, this document serves as a foundational resource, presenting its key physicochemical properties and offering generalized experimental workflows and potential signaling pathways relevant to the broader class of uracil derivatives.

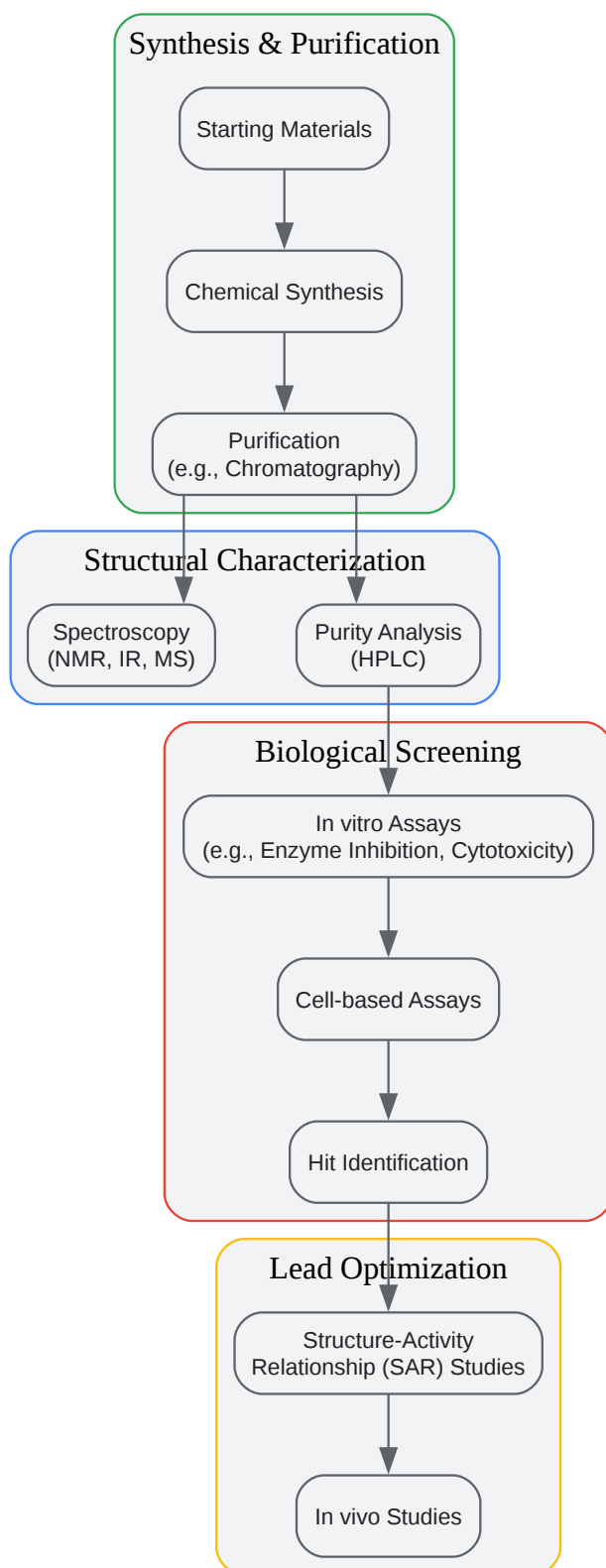
Physicochemical Properties

A summary of the key identifiers and molecular properties of **1,3,6-trimethyluracil** is presented below.

Property	Value	Reference
CAS Number	13509-52-9	
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	
Molecular Weight	154.17 g/mol	[1]
Alternate Names	1,3,6-trimethyl-2,4(1H,3H)- pyrimidinedione, 1,3,4- trimethyluracil	[1]

Synthesis and Characterization

Detailed, peer-reviewed synthesis and characterization protocols specifically for **1,3,6-trimethyluracil** are not readily available. However, the synthesis of structurally related uracil derivatives often involves the condensation of a substituted urea with a β -keto ester. A generalized workflow for the synthesis and subsequent biological evaluation of a novel compound like **1,3,6-trimethyluracil** is depicted in the following diagram.



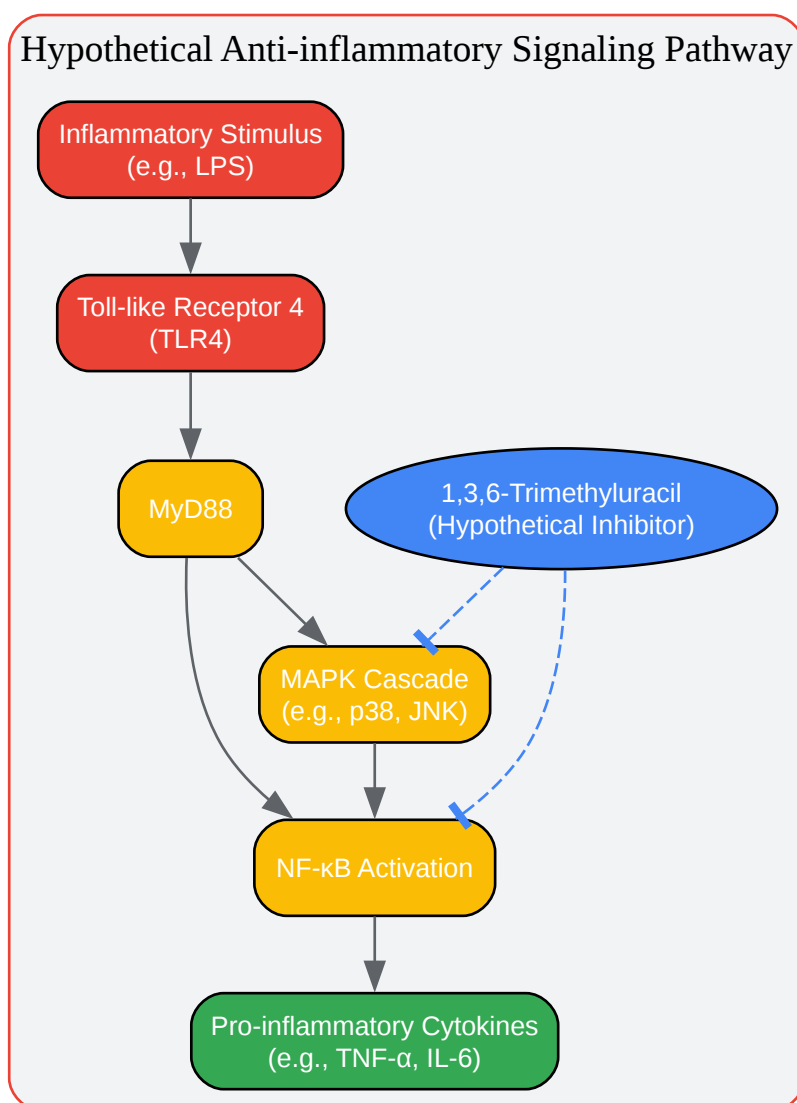
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Figure 1. A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **1,3,6-trimethyluracil**, other substituted uracil derivatives have been investigated for a range of therapeutic applications, including as antiviral and anti-inflammatory agents. For instance, some uracil analogs are known to inhibit viral polymerases or interfere with inflammatory signaling cascades.

Given the interest in uracil derivatives in drug discovery, a hypothetical signaling pathway that could be investigated for a novel uracil analog with potential anti-inflammatory properties is presented below. This diagram illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for inhibition.



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Figure 2. A hypothetical signaling pathway illustrating potential points of inhibition for an anti-inflammatory compound.

Future Directions

The lack of extensive research on **1,3,6-trimethyluracil** presents an opportunity for further investigation. Future studies could focus on:

- Development of a robust and scalable synthetic route.
- Comprehensive structural elucidation using modern analytical techniques.

- Screening for a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.
- If activity is identified, elucidation of the mechanism of action and identification of molecular targets and relevant signaling pathways.

This technical guide serves as a starting point for researchers and drug development professionals interested in **1,3,6-trimethyluracil** and its potential applications. Further experimental work is required to fully characterize this compound and determine its therapeutic potential.

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References

- 1. Cytotoxicity, crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
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